3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUQPIFKGWZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027830 | |
| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-41-6 | |
| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24310-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloromethyl-1,2,3-benzotriaz-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzotriazin-4(3H)-one, 3-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.942 | |
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| Record name | 3-CHLOROMETHYL-1,2,3-BENZOTRIAZ-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY9H76V34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Two-Step Synthesis via Chlorination of Benzotriazin-4(3H)-one
One traditional approach involves the chloromethylation of 1,2,3-benzotriazin-4(3H)-one. The parent benzotriazinone is first synthesized, then subjected to chloromethylation using reagents such as chloromethyl chloride or formaldehyde with hydrochloric acid under controlled conditions.
- Step 1: Synthesis of 1,2,3-benzotriazin-4(3H)-one by diazotization and cyclization of appropriate precursors such as methyl anthranilate derivatives or 2-azidobenzaldehydes.
- Step 2: Introduction of the chloromethyl group at the 3-position via electrophilic substitution using chloromethylating agents.
This method, while classical, requires careful control of reaction conditions to avoid over-chlorination or decomposition.
Heterocyclization of 1-Azido-2-(Isocyano(p-tosyl)methyl)benzenes
A more recent and efficient synthetic route involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions to form benzotriazine derivatives, which can be further functionalized to yield the chloromethyl compound.
The key intermediate, 1-azido-2-(isocyano(p-tosyl)methyl)benzene, is prepared by:
Subsequent base-induced cyclization (e.g., with tert-butoxide in DMF) leads to the benzotriazine core.
This method offers good overall yields (36–52% in two steps) and allows for halogen substitution at various positions, facilitating the synthesis of chloromethyl derivatives.
One-Pot Sequential Cobalt(III)-Catalyzed C–H Amidation and Cyclization
An innovative approach reported involves a Cp*Co(III)-catalyzed C–H amidation of benzamides using 1,4,2-dioxazol-5-ones as amidating agents, followed by cyclization with tert-butyl nitrite to form benzotriazin-4(3H)-ones.
- This method allows direct functionalization of benzamides to form the benzotriazinone scaffold.
- The chloromethyl group can be introduced in subsequent steps or by using appropriately substituted starting materials.
This one-pot procedure is efficient, scalable, and reduces reaction time to approximately 5 hours, making it attractive for synthetic applications.
Photochemical Cyclization via Visible Light in Continuous Flow
A recent green chemistry method employs photochemical cyclization of amide-bearing aryl triazines under violet light (420 nm) in continuous flow reactors.
- This method proceeds via a nitrogen-centered-hydrogen shift, a novel mechanism related to Norrish type II reactions.
- It provides high yields of benzotriazin-4(3H)-ones with excellent scalability and process robustness.
- The chloromethyl substituent can be introduced by using suitably functionalized precursors or post-synthetic modification.
This approach offers environmental advantages and operational simplicity compared to traditional methods.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Classical Chloromethylation | Diazotization → Cyclization → Chloromethylation | Moderate (variable) | Established chemistry | Multi-step, sensitive conditions |
| Heterocyclization of Azido-Isocyano | Preparation of azido-isocyano intermediate → Base-induced cyclization | 36–52% (two steps) | Good yields, versatile substitution | Requires preparation of intermediates |
| Cp*Co(III)-Catalyzed One-Pot Amidation | C–H amidation → Cyclization with tert-butyl nitrite | High (gram scale) | One-pot, scalable, time-efficient | Requires cobalt catalyst |
| Photochemical Cyclization (Flow) | Visible light-induced cyclization in flow | High | Green, scalable, mild conditions | Requires photochemical setup |
Research Findings and Notes
- The heterocyclization method allows for halogen substitution at different aryl positions, which is useful for synthesizing chloromethyl derivatives with specific substitution patterns.
- The cobalt-catalyzed amidation method has been studied by density functional theory (DFT) to elucidate the mechanism, confirming the efficiency of the catalytic cycle and the mild conditions required.
- Photochemical methods provide a sustainable alternative with minimal byproducts, such as N-methylacetamide, and are suitable for continuous production.
- Analytical characterization of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases, and mass spectrometry for purity and identity confirmation.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be employed to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, also known as CAS 24310-40-5, is a heterocyclic compound that features a benzotriazine ring with a hydroxymethyl group attached to the third position. It has applications in scientific research, including use as a building block for synthesizing complex heterocyclic compounds, investigation as a bioactive molecule with antimicrobial and anticancer properties, exploration in drug development, and utilization in developing new materials and as a precursor in the synthesis of dyes and pigments.
Scientific Research Applications
3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
- Chemistry As a building block in the synthesis of more complex heterocyclic compounds.
- Biology For its potential as a bioactive molecule with antimicrobial and anticancer properties. Research has demonstrated that this compound exhibits antiproliferative effects in mammalian cells and can inhibit cell growth by inhibiting topoisomerase II, which is crucial for DNA replication and repair. The biological activity appears to be related to the compound's ability to induce DNA damage and interfere with cellular processes. It has been associated with double-strand breaks in yeast models but does not induce interstrand cross-links in DNA.
- Medicine For its potential use in drug development, due to its unique structure and reactivity.
- Industry In the development of new materials and as a precursor in the synthesis of dyes and pigments.
Research has demonstrated that 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one exhibits various biological activities:
- Antiproliferative Effects This compound has shown significant antiproliferative effects in mammalian cells. Studies indicate that it can inhibit cell growth through mechanisms involving the inhibition of topoisomerase II, which is crucial for DNA replication and repair.
- Mechanism of Action The biological activity appears to be related to the compound's ability to induce DNA damage and interfere with cellular processes. It does not induce interstrand cross-links in DNA but has been associated with double-strand breaks in yeast models.
Case Studies
- Benzopsoralens Research on benzopsoralens, which include hydroxymethyl derivatives similar to this compound, revealed that they could induce antiproliferative effects under UVA activation. This suggests a potential for photochemotherapy applications.
- Topoisomerase Inhibition A comparative study indicated that compounds with similar structural features effectively inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings
Substituent-Dependent Applications: Chloromethyl and chloropropyl groups favor alkylation reactions in drug synthesis . Phosphoryloxy (DEPBT) and aminoethyl groups enable specialized applications like peptide coupling and biological probing .
Biological Potency : Nitro and sulfonamide substituents enhance enzyme inhibition, while halogens (Cl) improve metabolic stability .
Biological Activity
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a derivative of the benzotriazinone family, known for its diverse biological activities. This compound exhibits significant potential in pharmacology, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The following sections detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the chloromethylation of 1,2,3-benzotriazin-4(3H)-one derivatives. Methods include:
- Chloromethylation using chloromethyl methyl ether in the presence of a base.
- Diazotization reactions from anthranilic acid derivatives, which can lead to various benzotriazinones including the chloromethyl variant .
Biological Activities
The biological activities of this compound are summarized in the following table:
Antimicrobial Activity
A study investigated the antimicrobial properties of various benzotriazinone derivatives including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Anticancer Effects
Research focusing on the cytotoxicity of this compound revealed that it induced apoptosis in HeLa cells with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins . Further studies indicated that this compound could inhibit tumor growth in xenograft models .
Anti-inflammatory Properties
In a model assessing inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one, and how do they compare in terms of yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one using chlorinating agents like thionyl chloride or phosphorus trichloride. Alternative routes involve modifying benzotriazinone derivatives with chloroalkyl groups under controlled conditions. Purity is typically monitored via HPLC or LC-MS, while yield optimization requires stoichiometric control of reagents and inert atmospheres to prevent side reactions .
Q. How can the thermal stability and decomposition pathways of this compound be characterized?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study thermal behavior. For instance, the parent compound 1,2,3-benzotriazin-4(3H)-one undergoes thermolysis to form quinazolino derivatives at elevated temperatures, suggesting similar pathways for the chloromethyl analog. Computational studies (DFT) can predict activation energies for decomposition steps .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions and confirm chloromethyl group integration.
- IR : Stretching frequencies for C-Cl (~650 cm) and carbonyl groups (~1700 cm) are diagnostic.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for analogs like 3-[(R)-1-hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one .
Advanced Research Questions
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Kinetic studies under varying nucleophiles (e.g., amines, thiols) and solvents (polar aprotic vs. protic) reveal reaction rates and regioselectivity. For example, the chloromethyl group in related benzotriazinones participates in SN2 reactions to form thioethers or secondary amines, with steric hindrance and leaving-group ability being critical factors .
Q. What strategies minimize racemization when using this compound derivatives in peptide coupling?
- Methodology : Analogs like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are benchmark coupling reagents due to their low racemization rates. Mechanistic studies suggest that the benzotriazinone core stabilizes the active ester intermediate, reducing epimerization. Racemization can be quantified via chiral HPLC or circular dichroism .
Q. Can computational modeling predict the electronic and steric effects of substituents on benzotriazinone reactivity?
- Methodology : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., Cl) on the chloromethyl derivative lower the LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular dynamics simulations model steric interactions in transition states .
Q. What photocatalytic applications exist for this compound in heterocycle synthesis?
- Methodology : Under visible-light irradiation, benzotriazinones undergo nitrogen-mediated hydrogen atom transfer (HAT) to generate radicals, enabling the synthesis of isoindolinones. Optimization involves tuning photocatalysts (e.g., Ru or Ir complexes) and evaluating solvent effects (acetonitrile vs. DMF) .
Contradictions and Resolutions
- Racemization Mechanisms : While DEPBT minimizes racemization in peptide synthesis, conflicting reports exist on whether steric shielding or electronic effects dominate. Resolution requires isotopic labeling studies (e.g., O tracing) to track intermediate stability .
- Photocatalytic Pathways : proposes radical intermediates for isoindolinone synthesis, whereas earlier studies emphasize ionic mechanisms. Time-resolved spectroscopy (TRES) can clarify dominant pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
